molecular formula C16H16BrNO B2743939 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 327082-74-6

3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No. B2743939
CAS RN: 327082-74-6
M. Wt: 318.214
InChI Key: UBWJJUNOYTYUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription. The BET family of proteins is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. Due to its ability to inhibit BET proteins, BRD4 inhibitor has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Scientific Research Applications

Chemical Reactions and Synthesis Techniques

One area of scientific research involving the compound 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is in the exploration of its reactions and potential as a building block in organic synthesis. Studies have delved into various chemical reactions to understand and expand the utility of this compound in the synthesis of complex molecules. For instance, research has investigated its role in Eschenmoser coupling reactions, which are pivotal for constructing nitrogen-containing compounds. In one study, a brominated lactone underwent unexpected reactions under mildly basic conditions, leading to novel product formation through Eschenmoser coupling reactions, showcasing the compound's utility in synthesizing complex heterocyclic structures (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Cyclisation Reactions and Heterocycle Formation

The synthesis and application of brominated compounds like this compound have been central to the development of new cyclisation reactions. These reactions are crucial for creating heterocyclic compounds, which are a backbone of many pharmaceuticals and materials. For example, aryl radical building blocks have been used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, demonstrating the compound's role in advancing synthetic methodologies for complex molecular architectures (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Anticancer Activities and Mechanisms

Research into the biological activities of brominated compounds has also highlighted their potential in therapeutic applications, particularly in cancer treatment. A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activities against human lung cancer cell lines. The study revealed that this compound could block cell proliferation and induce cell cycle arrest through targeting cyclin D1 and CDK4, as well as induce apoptosis by activating caspase-3 and PARP, increasing the Bax/Bcl-2 ratio, and affecting the mitochondrial pathway. This underscores the compound's potential as a lead for developing new anticancer drugs (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

Bromophenols and Antioxidant Activity

Furthermore, bromophenols, related to the structural framework of the compound , have been identified as potent antioxidants. Isolated from marine algae, these compounds have shown significant antioxidant activity, which could be leveraged in developing treatments or supplements to mitigate oxidative stress-related diseases. Their efficacy in scavenging free radicals highlights the broader potential of brominated compounds in medicinal chemistry and pharmacology (Olsen, Hansen, Isaksson, & Andersen, 2013).

properties

IUPAC Name

3-bromo-2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-10-6-8-12(9-7-10)18-11(2)16(17)15-13(18)4-3-5-14(15)19/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJJUNOYTYUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2CCCC3=O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.